molecular formula C10H10N2O3 B15334750 5-Amino-8-nitro-3,4-dihydronaphthalen-1(2H)-one

5-Amino-8-nitro-3,4-dihydronaphthalen-1(2H)-one

Katalognummer: B15334750
Molekulargewicht: 206.20 g/mol
InChI-Schlüssel: KXERCZJLBLXKHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-8-nitro-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various functional groups attached

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-8-nitro-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions. One possible route could be:

    Nitration: Starting with a naphthalene derivative, a nitration reaction can introduce the nitro group at the desired position.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Cyclization: The intermediate can undergo cyclization to form the dihydronaphthalenone structure.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic route for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially converting the amino group to a nitro or nitroso group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The amino and nitro groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted naphthalenones with various functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions due to its functional groups.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the production of dyes, pigments, and other materials.

Wirkmechanismus

The mechanism of action of 5-Amino-8-nitro-3,4-dihydronaphthalen-1(2H)-one would depend on its specific application. For instance, in medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The amino and nitro groups could play a role in binding to these targets, influencing the compound’s overall effect.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Amino-8-nitro-1,2-dihydronaphthalen-1(2H)-one: Similar structure but different position of functional groups.

    5-Amino-8-nitro-3,4-dihydroquinolin-2(1H)-one: Similar functional groups but different ring system.

Uniqueness

5-Amino-8-nitro-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific arrangement of functional groups on the naphthalenone ring system. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications.

Eigenschaften

Molekularformel

C10H10N2O3

Molekulargewicht

206.20 g/mol

IUPAC-Name

5-amino-8-nitro-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C10H10N2O3/c11-7-4-5-8(12(14)15)10-6(7)2-1-3-9(10)13/h4-5H,1-3,11H2

InChI-Schlüssel

KXERCZJLBLXKHK-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=C(C=CC(=C2C(=O)C1)[N+](=O)[O-])N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.